N'-[1-(2-anilino-2-oxoethyl)-2-hydroxyindol-3-yl]imino-N-(4-nitrophenyl)oxamide
Description
N’-[1-(2-anilino-2-oxoethyl)-2-hydroxyindol-3-yl]imino-N-(4-nitrophenyl)oxamide is a complex organic compound with a molecular formula of C24H18N6O6 It is characterized by the presence of an indole core, an anilino group, and a nitrophenyl oxamide moiety
Properties
IUPAC Name |
N'-[1-(2-anilino-2-oxoethyl)-2-hydroxyindol-3-yl]imino-N-(4-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N6O6/c31-20(25-15-6-2-1-3-7-15)14-29-19-9-5-4-8-18(19)21(24(29)34)27-28-23(33)22(32)26-16-10-12-17(13-11-16)30(35)36/h1-13,34H,14H2,(H,25,31)(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSRQZVMHGSFKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2-anilino-2-oxoethyl)-2-hydroxyindol-3-yl]imino-N-(4-nitrophenyl)oxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Anilino Group: The anilino group is introduced via a nucleophilic substitution reaction, where aniline reacts with a suitable electrophile.
Formation of the Oxoethyl Group: The oxoethyl group can be introduced through an acylation reaction, where an acyl chloride reacts with the indole derivative.
Coupling with Nitrophenyl Oxamide: The final step involves coupling the indole derivative with nitrophenyl oxamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of N’-[1-(2-anilino-2-oxoethyl)-2-hydroxyindol-3-yl]imino-N-(4-nitrophenyl)oxamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(2-anilino-2-oxoethyl)-2-hydroxyindol-3-yl]imino-N-(4-nitrophenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aniline or other nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N’-[1-(2-anilino-2-oxoethyl)-2-hydroxyindol-3-yl]imino-N-(4-nitrophenyl)oxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Industry: It is investigated for its potential use in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N’-[1-(2-anilino-2-oxoethyl)-2-hydroxyindol-3-yl]imino-N-(4-nitrophenyl)oxamide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it can bind to specific proteins, inhibiting their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-N-(3-nitrophenyl)oxamide
- N’-[1-(2-anilino-2-oxoethyl)-2-hydroxyindol-3-yl]imino-N-(3-nitrophenyl)oxamide
Uniqueness
N’-[1-(2-anilino-2-oxoethyl)-2-hydroxyindol-3-yl]imino-N-(4-nitrophenyl)oxamide is unique due to the presence of the hydroxyindole moiety, which can enhance its biological activity and binding affinity to molecular targets. This makes it a promising candidate for further research and development in various scientific fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
